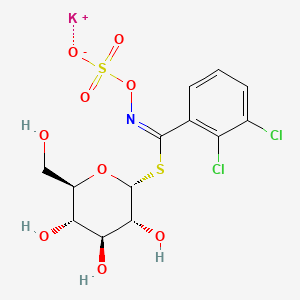
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The presence of the 2,3-dichlorophenyl group adds distinct chemical characteristics, making it a subject of interest in chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with a suitable sugar derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction mixture is then purified through crystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including X-ray crystallography and NMR spectroscopy, to confirm its structure and purity .
化学反应分析
Types of Reactions
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The 2,3-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes
作用机制
The mechanism of action of (2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression. These interactions contribute to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl) alpha-Glucosinolate Potassium Salt
- (3,4-Dichlorophenyl) alpha-Glucosinolate Potassium Salt
- (2,3-Dichlorophenyl) beta-Glucosinolate Potassium Salt
Uniqueness
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
属性
分子式 |
C13H14Cl2KNO9S2 |
|---|---|
分子量 |
502.4 g/mol |
IUPAC 名称 |
potassium;[(E)-[(2,3-dichlorophenyl)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylmethylidene]amino] sulfate |
InChI |
InChI=1S/C13H15Cl2NO9S2.K/c14-6-3-1-2-5(8(6)15)12(16-25-27(21,22)23)26-13-11(20)10(19)9(18)7(4-17)24-13;/h1-3,7,9-11,13,17-20H,4H2,(H,21,22,23);/q;+1/p-1/b16-12+;/t7-,9-,10+,11-,13-;/m1./s1 |
InChI 键 |
KJSVLGNCOPPKCJ-WJVZDWEXSA-M |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\OS(=O)(=O)[O-])/S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+] |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



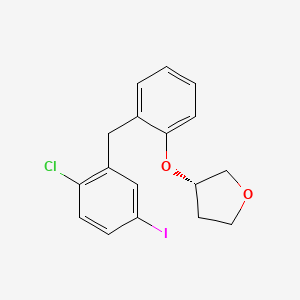

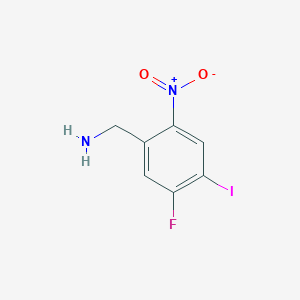
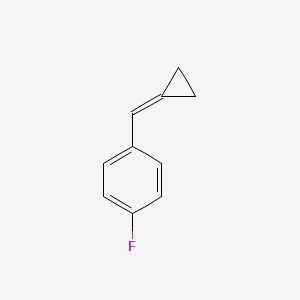

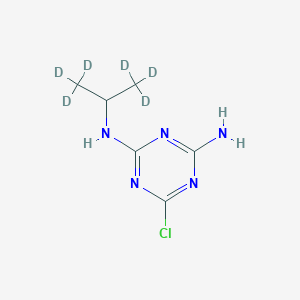
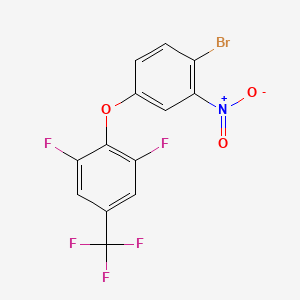
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
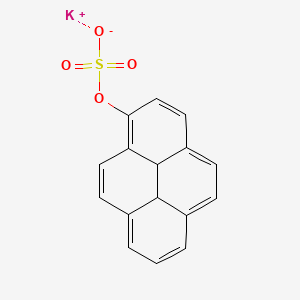
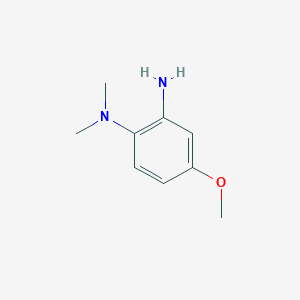
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
